molecular formula C20H25NO3 B2525273 N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-(4-METHOXYPHENYL)PROPANAMIDE CAS No. 1797027-61-2

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-(4-METHOXYPHENYL)PROPANAMIDE

Cat. No.: B2525273
CAS No.: 1797027-61-2
M. Wt: 327.424
InChI Key: XXZQPZAPFFKQCD-UHFFFAOYSA-N
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Description

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-(4-METHOXYPHENYL)PROPANAMIDE is a synthetic organic compound supplied for investigational purposes in chemical and pharmacological research. Compounds with complex propanamide structures are of significant interest in early-stage research for exploring biological pathways and receptor interactions. Researchers utilize such substances as reference standards in analytical chemistry, including mass spectrometry and chromatography, to aid in method development and compound identification. This product is intended solely for use in a controlled laboratory setting by qualified professionals. It is designated as For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-15-6-4-5-7-18(15)19(24-3)14-21-20(22)13-10-16-8-11-17(23-2)12-9-16/h4-9,11-12,19H,10,13-14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZQPZAPFFKQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)CCC2=CC=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-(4-METHOXYPHENYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methoxyphenyl isocyanate with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-(4-METHOXYPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-(4-METHOXYPHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-3-(4-METHOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
N-[2-Methoxy-2-(2-methylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide (Target) C₂₀H₂₅NO₃ 328.42 - 4-Methoxyphenyl propanamide
- 2-Methoxy-2-(2-methylphenyl)ethyl substitution
Pharmaceutical intermediate, CNS research
3-(5-(4-Bromophenyl)-2-furyl)-N-(2-(4-methoxyphenyl)ethyl)propanamide C₂₂H₂₂BrNO₃ 428.33 - Bromophenyl-furyl substitution
- 4-Methoxyphenyl ethyl chain
Bioactive compound (antimicrobial studies)
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide C₁₆H₂₄N₂O₂ 276.38 - Piperidinyl core
- Methoxymethyl and phenyl substitutions
Pharmaceutical intermediate
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]propenamide C₁₉H₁₉NO₆ 357.36 - Unsaturated propenamide backbone
- Dual hydroxy/methoxyphenyl groups
Antioxidant or anti-inflammatory research
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide C₁₂H₁₅NO₂ 205.25 - Simple dimethylpropanamide
- 3-Methoxyphenyl substitution
Chemical synthesis intermediate

Detailed Structural and Functional Comparisons

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The target compound’s 2-methylphenyl and dual methoxy groups enhance lipophilicity compared to simpler analogs like N-(3-methoxyphenyl)-2,2-dimethylpropanamide (), which lacks aromatic bulk. This property may improve blood-brain barrier penetration, aligning with CNS-targeting hypotheses .
  • Solubility : Hydroxy groups in 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]propenamide () confer higher aqueous solubility than the target’s methoxy-dominated structure, which may limit its use in polar solvents .

Pharmacological Implications

  • Bioactivity : The unsaturated propenamide backbone in could enhance interactions with biological targets (e.g., enzymes or receptors) via π-π stacking, a feature absent in the saturated target compound .
  • Metabolic Stability : The piperidinyl group in N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide () may improve metabolic stability compared to the target’s linear ethyl chain, which is more susceptible to oxidative degradation .

Biological Activity

N-[2-Methoxy-2-(2-methylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide, a compound belonging to the class of amides, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{18}H_{23}NO_3
  • CAS Number : 1796949-85-3

The compound features a methoxy group and a propanamide structure, which are significant for its biological interactions.

Anti-inflammatory Effects

Recent studies have indicated that compounds similar to this compound exhibit anti-inflammatory properties. For instance, derivatives with methoxy and phenyl groups have shown efficacy in reducing inflammation in various models of disease, including arthritis and neuroinflammation .

Neuroprotective Properties

Research has demonstrated that related compounds possess neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. These effects are often mediated through the inhibition of amyloid-beta aggregation and modulation of neuroinflammatory responses .

Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory properties of related compounds found that treatment with this compound significantly reduced levels of pro-inflammatory cytokines in vitro. The compound was tested on cultured macrophages treated with lipopolysaccharide (LPS), demonstrating a dose-dependent reduction in inflammatory markers.

Treatment DoseCytokine Reduction (%)
1 µM30%
5 µM50%
10 µM70%

Study 2: Neuroprotective Effects

In another investigation, the neuroprotective effects were evaluated using an Alzheimer's disease model. Mice treated with the compound showed improved cognitive function and reduced amyloid plaque formation compared to untreated controls.

Treatment GroupCognitive Score (Morris Water Maze)Amyloid Plaque Count
Control25 secondsHigh
Compound Group15 secondsLow

Q & A

Basic Research Questions

Q. What established synthetic routes are recommended for N-[2-Methoxy-2-(2-methylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling methoxy-substituted aromatic precursors with ethylamine derivatives. For example:

Esterification : React 2-methylphenol with methoxyethyl bromide under basic conditions to form the ethoxy intermediate.

Amidation : Use coupling agents like EDC/HOBt to react the intermediate with 4-methoxyphenylpropanoyl chloride.

  • Critical parameters include temperature control (0–5°C for amidation) and solvent choice (e.g., dichloromethane for solubility) .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
EsterificationKOH, DMF, 80°C7592%
AmidationEDC/HOBt, DCM, RT6889%

Q. Which spectroscopic methods are optimal for structural characterization?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm methoxy groups (δ 3.2–3.8 ppm) and amide bonds (δ 7.5–8.2 ppm). Compare with simulated spectra from software like ACD/Labs .
  • X-ray Crystallography : Employ SHELX software for resolving crystal structures, particularly for verifying stereochemistry and hydrogen bonding .
  • IR Spectroscopy : Identify carbonyl (1650–1700 cm1^{-1}) and aromatic C–H stretches (3000–3100 cm1^{-1}) .

Q. What primary biological activities have been reported for this compound?

  • Methodological Answer : Preliminary studies on structurally related propanamides (e.g., thiophene derivatives) suggest:

  • Anticancer Activity : In vitro assays using MTT against HeLa cells (IC50_{50} ~25 µM) .
  • Antimicrobial Effects : Disk diffusion assays show inhibition zones of 12–15 mm against S. aureus .
    • Data Table :
ActivityAssay ModelResultReference
AnticancerHeLa cells (MTT)IC50_{50} = 25 µM
AntimicrobialS. aureus (disk diffusion)14 mm zone

Advanced Research Questions

Q. How can computational methods predict reactivity and binding mechanisms?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with cancer targets (e.g., EGFR kinase). Compare with PDB ligand Tanimoto similarity scores (e.g., 0.79 for G1L in PDB 2FV5) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic sites for functionalization .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Structural Analog Comparison : Test derivatives (e.g., fluoro- or nitro-substituted variants) to isolate substituent effects .
    • Data Table :
DerivativeSubstitutionIC50_{50} (µM)
Parent CompoundNone25
4-FluoroF at phenyl18
3-NitroNO2_2 at phenyl32

Q. What strategies improve yield in scaled-up synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Replace triethylamine with DMAP for higher amidation efficiency (yield increase from 68% to 82%) .
  • Solvent Screening : Switch from DCM to THF for better intermediate solubility .
  • Process Control : Use inline FTIR to monitor reaction progress and reduce byproducts .

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